

# Technical Support Center: Overcoming Fosetyl Resistance in Plasmopara viticola

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## Compound of Interest

Compound Name: Fosetyl

Cat. No.: B095085

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on **fosetyl** resistance in *Plasmopara viticola*, the causal agent of grapevine downy mildew.

## Troubleshooting Guides and FAQs

**Q1:** My field isolates of *Plasmopara viticola* are showing reduced sensitivity to **fosetyl**-AI in my experiments. How can I confirm and quantify this resistance?

**A1:** Reduced sensitivity to **fosetyl**-AI can be confirmed and quantified using a standardized leaf disc bioassay. This in vitro test allows for the determination of the effective concentration that inhibits 50% of pathogen growth (EC50) or the minimum inhibitory concentration (MIC). By comparing the EC50 or MIC values of your field isolates to a known sensitive reference strain, you can quantify the level of resistance. A significant increase in the EC50 or MIC value for your isolate indicates resistance.

**Q2:** I am performing a leaf disc bioassay to test for **fosetyl**-AI resistance, but my results are inconsistent. What could be the issue?

**A2:** Inconsistent results in leaf disc bioassays can arise from several factors:

- **Leaf Age and Quality:** Use young, fully expanded leaves from a susceptible grapevine cultivar, as leaf age can affect susceptibility.

- **Inoculum Density:** Ensure a standardized sporangia concentration (e.g.,  $5 \times 10^4$  sporangia/mL) for consistent infection pressure.
- **Incubation Conditions:** Maintain high humidity and a consistent temperature (20-22°C) and photoperiod during incubation to ensure optimal pathogen growth.
- **Isolate Purity:** Ensure you are working with a pure isolate of *P. viticola*. Contamination can affect the results.

Q3: What are the potential molecular mechanisms of **fosetyl**-AI resistance in *Plasmopara viticola*?

A3: **Fosetyl**-AI has a dual mode of action: it directly inhibits pathogen growth and stimulates the plant's natural defense mechanisms.<sup>[1][2]</sup> Resistance is thought to be linked to alterations in the pathogen's phosphate metabolism.<sup>[1]</sup> The active component, phosphite, is an analogue of phosphate and can interfere with phosphate-sensing and signaling pathways. Potential resistance mechanisms include:

- **Alterations in Phosphate Transporters:** Mutations in or altered expression of phosphate transporter genes could reduce the uptake of phosphite, thereby reducing its inhibitory effect.
- **Increased Efflux:** Upregulation of efflux pumps could actively remove phosphite from the pathogen's cells.
- **Target Site Modification:** Although the exact target is not fully elucidated, mutations in the target enzyme could reduce its sensitivity to phosphite.

Q4: How can I investigate if altered expression of phosphate transporter genes is involved in **fosetyl**-AI resistance in my *P. viticola* isolates?

A4: You can use quantitative real-time PCR (qPCR) to analyze the expression levels of candidate phosphate transporter genes in your resistant isolates compared to a sensitive strain. This involves:

- Exposing both resistant and sensitive isolates to **fosetyl**-AI.
- Extracting total RNA from the mycelium.

- Synthesizing cDNA.
- Performing qPCR using primers specific for phosphate transporter genes and suitable reference genes for normalization. A significant upregulation of specific phosphate transporter genes in the resistant isolate in the presence of **fosetyl**-Al could indicate their involvement in the resistance mechanism.

## Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of **Fosetyl**-Aluminum against *Plasmopara viticola* Isolates

Isolate ID	Sensitivity Status	Minimum Inhibitory Concentration (MIC) (µg/mL)
Pv-1	Sensitive	791.21
Pv-2 to Pv-7	Resistant	4415.58 to 4669.30
Pv-8 to Pv-15	Highly Resistant	9002.30 to 18786.68

(Data adapted from a study on the occurrence of **fosetyl**-Al resistance in Maharashtra)

## Experimental Protocols

### Leaf Disc Bioassay for Fosetyl-Al Sensitivity Testing

This protocol is adapted from standardized methods for assessing fungicide sensitivity in *P. viticola*.[\[3\]](#)[\[4\]](#)

Materials:

- Young, healthy grapevine leaves (susceptible cultivar, e.g., *Vitis vinifera* cv. 'Müller-Thurgau').
- *P. viticola* isolates (field isolate and a known sensitive reference strain).
- **Fosetyl**-Al analytical standard.

- Sterile distilled water.
- Petri dishes or 24-well plates lined with moist filter paper.
- Cork borer (15 mm diameter).

#### Procedure:

- Leaf Disc Preparation:
  - Excise discs (15 mm diameter) from the grapevine leaves, avoiding major veins.
  - Place the leaf discs with their abaxial side up on the moist filter paper in the Petri dishes or multi-well plates.<sup>[3]</sup>
- Fungicide Preparation:
  - Prepare a stock solution of **fosetyl**-Al in sterile distilled water.
  - Perform serial dilutions to obtain a range of concentrations (e.g., 0, 10, 100, 500, 1000, 5000, 10000 µg/mL). Include a water-only control.
- Inoculum Preparation:
  - Gently wash sporangia from freshly sporulating lesions into cold (4°C) sterile distilled water.
  - Adjust the sporangia concentration to  $5 \times 10^4$  sporangia/mL using a hemocytometer.<sup>[3]</sup> Keep the suspension on ice.
- Inoculation and Treatment:
  - Apply a small droplet (e.g., 20 µL) of each fungicide dilution to the center of the leaf discs.
  - Allow the fungicide solution to dry for 1-2 hours.
  - Apply a 20 µL droplet of the sporangia suspension to the center of each treated leaf disc.
- Incubation:

- Seal the plates to maintain high humidity.
- Incubate at 20-22°C with a photoperiod (e.g., 16h light / 8h dark) for 6-7 days.[\[3\]](#)
- Assessment:
  - Visually assess the percentage of the leaf disc surface covered by new sporulation for each treatment.
  - Calculate the percent inhibition relative to the untreated control.
  - Use probit analysis or non-linear regression to determine the EC50 value for each isolate.

## Quantitative Real-Time PCR (qPCR) for Phosphate Transporter Gene Expression Analysis

This is a generalized protocol based on standard qPCR methodologies for fungal and oomycete gene expression analysis.[\[5\]](#)[\[6\]](#)

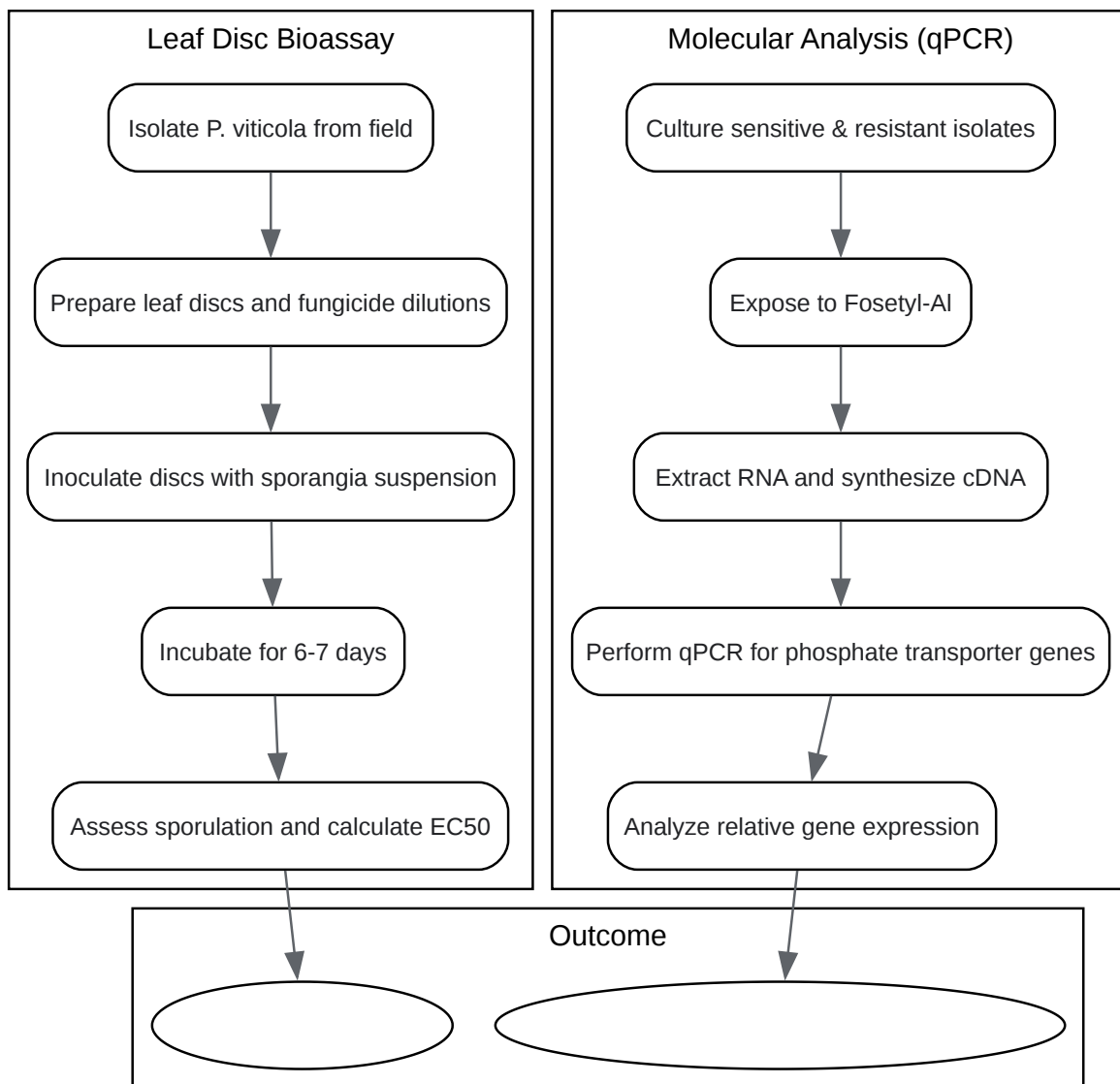
Materials:

- *P. viticola* isolates (resistant and sensitive strains).
- Liquid culture medium.
- **Fosetyl-Al**.
- RNA extraction kit suitable for oomycetes.
- cDNA synthesis kit.
- SYBR Green qPCR master mix.
- qPCR instrument.
- Primers for target phosphate transporter genes and reference genes (e.g., actin, GAPDH).

Procedure:

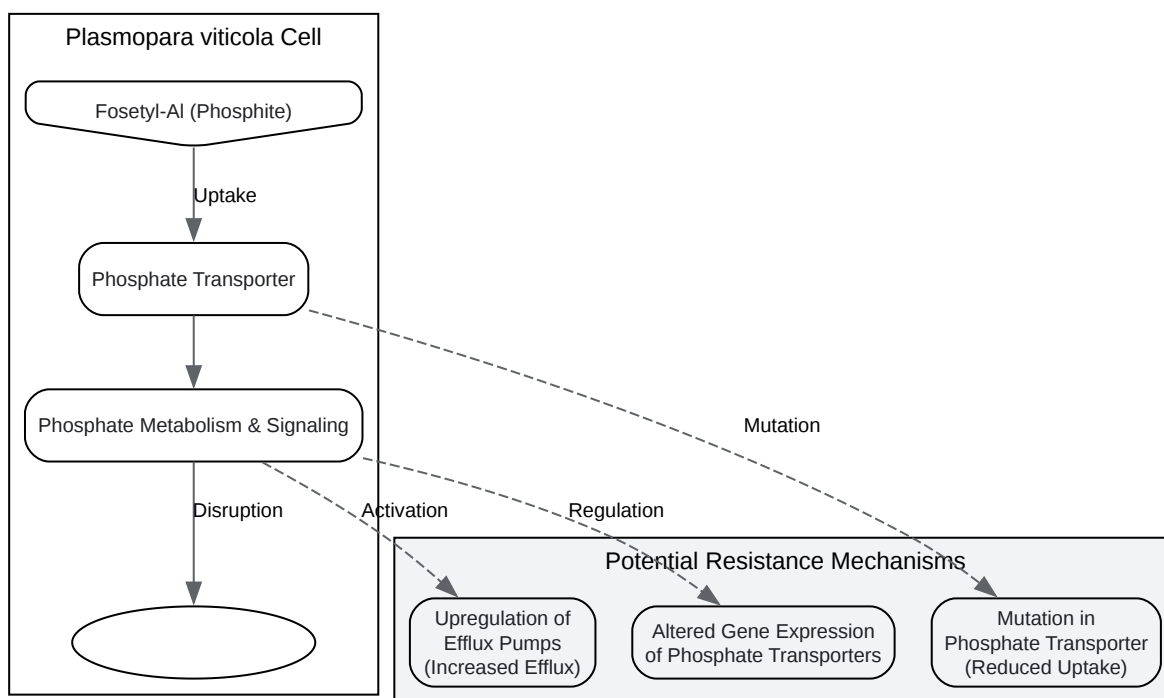
- Fungicide Treatment and Mycelium Collection:
  - Grow resistant and sensitive isolates in liquid culture.
  - Expose the cultures to a sub-lethal concentration of **fosetyl**-AI for a defined period. Include an untreated control.
  - Harvest the mycelium by filtration.
- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from the collected mycelium using a suitable kit, including a DNase treatment step.
  - Assess RNA quality and quantity.
  - Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
- qPCR:
  - Design primers for your target phosphate transporter genes and at least two reference genes.
  - Prepare the qPCR reaction mix: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
  - Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene in each sample.
  - Normalize the Ct values of the target genes to the geometric mean of the reference genes ( $\Delta Ct$ ).
  - Calculate the relative gene expression changes using the  $2^{-\Delta\Delta Ct}$  method.

## Visualizations



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Caption: Experimental workflow for confirming and investigating **fosetyl**-Al resistance.



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Caption: **Fosetyl-Al** mode of action and potential resistance mechanisms in *P. viticola*.

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